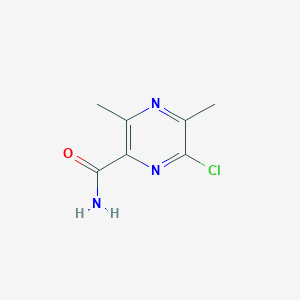

6-Chloro-3,5-dimethylpyrazine-2-carboxamide

Description

Properties

IUPAC Name |

6-chloro-3,5-dimethylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-3-5(7(9)12)11-6(8)4(2)10-3/h1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHSDNUNSYSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-3,5-dimethylpyrazine-2-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound (CAS No. 1166828-19-8). Pyrazine-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in numerous biologically active compounds.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the molecule's structural characteristics, a plausible synthetic route, anticipated spectroscopic profile, and its potential as a versatile building block for creating novel chemical entities.

Introduction: The Pyrazine Carboxamide Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically important drugs, including the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib.[2][3] Its electron-deficient nature and ability to participate in hydrogen bonding interactions make it an attractive core for molecular design. The carboxamide functional group further enhances this, providing a key site for interaction with biological targets.

This compound combines these features with strategically placed substituents: two methyl groups that can influence solubility and metabolic stability, and a reactive chloro group that serves as a synthetic handle for further derivatization. This guide elucidates the fundamental chemical characteristics of this molecule to empower its effective use in research and development.

Caption: Chemical Structure of this compound.

Physicochemical and Structural Properties

The foundational properties of a molecule dictate its handling, solubility, and potential for formulation. While experimental data for this specific compound is not widely published, its key identifiers are well-documented, and its physical properties can be reliably predicted based on its structure.

| Property | Value | Source |

| CAS Number | 1166828-19-8 | [4][5][6] |

| Molecular Formula | C₇H₈ClN₃O | [4][5] |

| Molecular Weight | 185.61 g/mol | [4][6] |

| IUPAC Name | 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide | [6] |

| InChI Key | Not available in search results | |

| SMILES Code | O=C(C1=NC(Cl)=C(C)N=C1C)N | [4] |

| Predicted State | Crystalline solid at room temperature | |

| Predicted Solubility | Low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis and Spectroscopic Characterization

A reliable synthetic route and a thorough understanding of a compound's spectroscopic signature are critical for any research application.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 6-Chloro-3,5-dimethylpyrazine (B)

-

Dissolve 2-Amino-3,5-dimethylpyrazine (1.0 eq) in aqueous HCl (e.g., 6M) and cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The choice of a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution is expected. This is a classic Sandmeyer reaction, a trustworthy method for converting aryl amines to chlorides.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

-

Step 2: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid (C)

-

Dissolve the chlorinated intermediate (B) in a suitable solvent like pyridine or aqueous sulfuric acid.

-

Add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise, controlling the exotherm with an ice bath. The oxidation of a methyl group on an electron-deficient aromatic ring is a standard transformation to install a carboxylic acid.

-

After the reaction is complete (monitored by TLC), quench the excess oxidant, filter the manganese dioxide byproduct, and acidify the filtrate to precipitate the carboxylic acid product.

-

-

Step 3: Synthesis of this compound (D)

-

Suspend the carboxylic acid (C) in thionyl chloride (SOCl₂) with a catalytic amount of DMF and reflux to form the acyl chloride. This is a standard and highly effective method for acid chloride formation.

-

Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the crude acyl chloride in an inert solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonium hydroxide (NH₄OH).

-

Stir the reaction until complete, and collect the precipitated product by filtration. Wash with cold water and dry to yield the final product.

-

Anticipated Spectroscopic Profile

No experimental spectra are published, but a detailed prediction based on the structure provides a self-validating system for characterization.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ≈ 2.5-2.7 ppm (s, 3H, CH₃)δ ≈ 2.6-2.8 ppm (s, 3H, CH₃)δ ≈ 7.5-8.0 ppm (br s, 2H, -CONH₂) | Two distinct singlets for the non-equivalent methyl groups. The amide protons will appear as a broad singlet, exchangeable with D₂O. |

| ¹³C NMR | δ ≈ 20-25 ppm (2 signals, CH₃)δ ≈ 140-160 ppm (4 signals, Pyrazine C)δ ≈ 165-170 ppm (C=O) | Signals for the two methyl carbons, four distinct aromatic carbons of the substituted pyrazine ring, and the amide carbonyl carbon. |

| IR (cm⁻¹) | 3400-3200 (N-H stretch, amide)1680-1650 (C=O stretch, Amide I)1620-1580 (N-H bend, Amide II)1550-1450 (C=N/C=C stretch, ring)~750 (C-Cl stretch) | Characteristic absorptions for the primary amide and the pyrazine ring. The C-Cl stretch appears in the fingerprint region. |

| Mass Spec (EI) | M⁺ peak at m/z 185M⁺+2 peak at m/z 187 (~33% intensity of M⁺)Fragments from loss of -NH₂, -CONH₂, -Cl | The molecular ion peak and its isotopic partner (M⁺+2) are definitive evidence of a monochlorinated compound. |

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its chloro substituent, which serves as an excellent handle for diversification.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is nucleophilic aromatic substitution (SNAr) at the C6 position. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond towards attack by nucleophiles. This reaction is a cornerstone of pyrazine chemistry, enabling the introduction of a wide array of functional groups.[8][9][10]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles:

-

Amines (R-NH₂): To form amino-pyrazine derivatives.

-

Alkoxides (R-O⁻): To form alkoxy-pyrazine ethers.

-

Thiolates (R-S⁻): To form thioethers.

This reactivity allows for the rapid generation of compound libraries. For instance, reacting the title compound with a panel of diverse amines can produce a series of analogs for structure-activity relationship (SAR) studies, a common strategy in drug discovery.[8]

Reactions of the Carboxamide Moiety

While the SNAr reaction is its most prominent feature, the carboxamide group can also be manipulated:

-

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.

-

Dehydration: Treatment with dehydrating agents (e.g., POCl₃, P₂O₅) can convert the primary amide into a nitrile group (-C≡N).

Applications in Drug Discovery

This compound is not an end-product but a high-value intermediate or building block. Its utility stems from:

-

Scaffold Hopping and SAR: It provides a rigid, well-defined core. The SNAr reactivity at the C6 position allows for systematic modification to probe the chemical space around the scaffold and build structure-activity relationships.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a "fragment" that can be elaborated upon. Identifying a weak-binding interaction of this core could lead to the development of a potent inhibitor by growing the molecule into adjacent binding pockets using the reactive chloro handle.

-

Library Synthesis: The reliability of the SNAr reaction makes this compound an ideal starting material for parallel synthesis, enabling the rapid creation of hundreds or thousands of related compounds for high-throughput screening. Many pyrazine carboxamide derivatives have been synthesized and tested for a range of biological activities, including antimycobacterial and antifungal properties.[7][11]

Conclusion

This compound is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its well-defined structure, predictable spectroscopic properties, and, most importantly, the reactive C-Cl bond poised for nucleophilic aromatic substitution make it an invaluable tool for researchers. A comprehensive understanding of its chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the design and synthesis of novel, high-value molecules.

References

-

Tůmová L, Tůma J, Doležal M, Dučaiová Z, Kubeš J. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine. 2016. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. 2025. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. 2024. [Link]

-

Zitko, J., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. 2017. [Link]

-

PubMed Central. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PubMed Central, National Institutes of Health. 2021. [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. 2022. [Link]

-

MDPI. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. [Link]

-

PubChem. Chloropyrazine. PubChem, National Institutes of Health. [Link]

-

Chemsigma. This compound. Chemsigma. [Link]

-

Jílek, P., et al. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules. 2012. [Link]

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. PubChem, National Institutes of Health. [Link]

-

ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]

-

Britton, R., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022. [Link]

-

Taylor, M. C., et al. 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors. Journal of Medicinal Chemistry. 2019. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1166828-19-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [1166828-19-8] | Chemsigma [chemsigma.com]

- 6. This compound | 1166828-19-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS 1166828-19-8)

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a key heterocyclic intermediate in contemporary medicinal chemistry. As Senior Application Scientists, we aim to deliver not just procedural steps, but a deeper understanding of the causality behind the synthesis, analysis, and potential applications of this compound, grounded in established scientific principles.

Introduction and Significance

This compound is a substituted pyrazine derivative that has garnered significant interest as a building block in the synthesis of complex bioactive molecules.[1][2][3] The pyrazine ring system is a common scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimycobacterial, antifungal, and anticancer properties.[2][4][5] The specific substitution pattern of this compound, featuring a chloro group, two methyl groups, and a carboxamide moiety, offers versatile handles for further chemical modifications, making it a valuable intermediate in drug discovery programs.[1][6] Notably, it serves as a crucial intermediate in the development of antidiabetic agents, particularly SGLT2 inhibitors, which are designed to lower blood glucose levels in patients with type 2 diabetes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1166828-19-8 | [7][8][9] |

| Molecular Formula | C₇H₈ClN₃O | [1][7][8][9] |

| Molecular Weight | 185.61 g/mol | [1][7] |

| Appearance | White crystalline compound (typical for related compounds) | [10] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere | [1][7] |

| MDL Number | MFCD20703079 | [1][7] |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from 3,5-dimethylpyrazine-2-carboxylic acid. The synthesis would proceed through the following key steps:

-

Chlorination of the Pyrazine Ring: Introduction of a chlorine atom at the 6-position of the pyrazine ring.

-

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

-

Amidation: Reaction of the activated carboxylic acid with an ammonia source to form the desired carboxamide.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative, self-validating procedure derived from established methods for the synthesis of related pyrazine carboxamides.[4][11]

Step 1: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic Acid

-

To a solution of 3,5-dimethylpyrazine-2-carboxylic acid in a suitable chlorinated solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) in slight molar excess.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[12]

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carbonyl Chloride

-

Suspend the 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of this compound

-

Dissolve the crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise.

-

Stir the reaction mixture at room temperature and monitor for completion by TLC or HPLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Structural Elucidation and Quality Control

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.[14][15][16] A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amide protons. The carbon NMR will show characteristic peaks for the pyrazine ring carbons, the methyl carbons, and the carbonyl carbon of the amide group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio).

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group, and the C-Cl bond.[11]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for assessing the purity of this compound.[15][17][18]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 25 °C |

Analytical Workflow

The following diagram outlines a standard workflow for the analytical characterization of the synthesized compound.

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1166828-19-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound [1166828-19-8] | Chemsigma [chemsigma.com]

- 9. calpaclab.com [calpaclab.com]

- 10. phcog.com [phcog.com]

- 11. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. wesoda.com [wesoda.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biosynce.com [biosynce.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the unambiguous determination of the molecular structure. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we construct a robust evidence-based confirmation of the target molecule's constitution and connectivity. The guide culminates with a discussion of X-ray crystallography as the ultimate tool for absolute structure confirmation. Each section is grounded in authoritative principles and provides detailed, field-proven protocols.

Introduction: The Analytical Imperative

The structural integrity of a chemical entity is the bedrock of its function, particularly in the pharmaceutical and materials science sectors. For a molecule like this compound, a substituted heterocyclic compound, its precise atomic arrangement dictates its chemical reactivity, biological activity, and physical properties. Pyrazine derivatives are notable scaffolds in medicinal chemistry, with applications ranging from antimycobacterial agents to components in complex bioactive molecules.[1][2] Therefore, a rigorous and unequivocal confirmation of its structure is not merely an academic exercise but a critical step in quality control, regulatory compliance, and downstream application development.

This guide presents a logical, multi-technique approach to elucidate the structure of the target molecule, assuming it has been synthesized or isolated. The workflow is designed to be systematic, with each analytical step providing a layer of evidence that, when combined, leaves no ambiguity.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The initial steps aim to answer two fundamental questions: "What is its mass and elemental composition?" and "What functional groups are present?"

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Before delving into the intricate details of atomic connectivity, we must first establish the molecular formula. Low-resolution mass spectrometry can be misleading, but High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm). This precision is crucial for distinguishing between elemental compositions that may have the same nominal mass. For a molecule containing chlorine, the isotopic pattern is a key diagnostic feature.[3]

Expected Data & Interpretation: The molecular formula for this compound is C₇H₈ClN₃O. The expected HRMS data would show a molecular ion peak (M⁺·) and, more likely in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecule [M+H]⁺. A critical feature will be the M+2 peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see two major peaks separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1.[4][5] This isotopic signature provides powerful evidence for the presence of a single chlorine atom.[3]

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [C₇H₈³⁵ClN₃O+H]⁺ | 186.0434 | High intensity peak |

| [C₇H₈³⁷ClN₃O+H]⁺ | 188.0405 | Peak at +2 m/z, ~33% intensity of M+H |

Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer for its high resolution.

-

Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Determine the exact mass of the monoisotopic peak and compare it to the theoretical mass for C₇H₉ClN₃O⁺. Verify the isotopic pattern and intensity ratio for the M+2 peak.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For our target molecule, we are particularly interested in confirming the presence of the amide group (C=O and N-H bonds) and observing vibrations from the aromatic pyrazine ring.

Expected Data & Interpretation: The FTIR spectrum provides a "fingerprint" of the molecule's functional groups. The presence of a carboxamide is confirmed by characteristic stretching frequencies.[7][8]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| Amide N-H | N-H Stretch | 3400-3100 (often two bands for -NH₂) | Indicates a primary amide. |

| Amide C=O | C=O Stretch (Amide I) | ~1680-1650 | Strong, sharp absorption. Conjugation with the pyrazine ring may lower this frequency.[7] |

| Amide N-H | N-H Bend (Amide II) | ~1640-1550 | Often overlaps with C=C stretches. |

| Aromatic C-H | C-H Stretch | >3000 | Typically weak. |

| Alkyl C-H | C-H Stretch | <3000 | From the two methyl groups. |

| Aromatic C=C/C=N | Ring Stretch | ~1600-1450 | Multiple bands expected for the pyrazine ring. |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

-

Analysis: Process the data by performing a baseline correction. Identify and label the key absorption bands corresponding to the expected functional groups.[9]

Core Structural Framework: NMR Spectroscopy

NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to piece together the molecular skeleton and assign every atom its specific place.

¹H NMR Spectroscopy: Proton Environment and Count

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[10] For our target molecule, we expect signals for the two methyl groups and the amide protons. The absence of a proton on the pyrazine ring is a key structural feature to confirm.

Expected Data & Interpretation: Based on the proposed structure, we anticipate three distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Signal A | ~7.5-8.5 | Broad singlet | 2H | -CONH₂ | Amide protons are often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |

| Signal B | ~2.6 | Singlet | 3H | -CH₃ | Aromatic methyl group, deshielded by the pyrazine ring. |

| Signal C | ~2.5 | Singlet | 3H | -CH₃ | Aromatic methyl group, likely with a slightly different chemical shift from Signal B due to proximity to different substituents (Cl vs. CONH₂). |

Crucial Observation: The most critical finding in the ¹H NMR spectrum will be the absence of any signals in the aromatic region (typically δ 8.0-9.0 ppm for pyrazine protons).[9][11] This confirms that the pyrazine ring is fully substituted.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. While standard ¹³C NMR does not provide coupling information, it confirms the carbon count and gives insight into the type of carbon (e.g., C=O, aromatic C, alkyl C).

Expected Data & Interpretation: The structure has 7 carbon atoms, but due to the substitution pattern, all 7 should be chemically non-equivalent.

| Predicted Signal (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~165 | C=O | C ONH₂ | Typical chemical shift for an amide carbonyl carbon. |

| ~155-140 | Aromatic C | C2, C3, C5, C6 | Four distinct signals for the pyrazine ring carbons. The carbons attached to nitrogen (C2, C3) will be downfield. The carbon attached to chlorine (C6) will also be significantly shifted. |

| ~20-25 | Alkyl C | -C H₃ | Two distinct signals for the two methyl groups. |

2D NMR: Assembling the Puzzle

Expertise & Rationale: Two-dimensional NMR experiments correlate signals from 1D spectra to reveal through-bond connectivity. For a molecule with few protons like this one, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most informative, as it shows long-range (2- and 3-bond) correlations between protons and carbons.[12] This is the key experiment that will link our isolated methyl and amide protons to the correct positions on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Shows ¹H-¹H coupling.[13][14] For this molecule, no cross-peaks are expected, confirming the methyl and amide groups are isolated spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond ¹H-¹³C correlations.[12] This will definitively link the proton signal for each methyl group to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone of our proof. It reveals 2- and 3-bond correlations between protons and carbons.[12]

Expected Key HMBC Correlations:

Caption: Expected key HMBC correlations for structural assignment.

-

The amide protons should show a correlation to the carbonyl carbon (²J) and to C2 of the pyrazine ring (²J).

-

One set of methyl protons should show correlations to C3 (²J) and C2 (³J). This definitively places this methyl group at the C3 position.

-

The other set of methyl protons should show correlations to C5 (²J) and C6 (³J). This places the second methyl group at the C5 position.

This set of correlations provides an unbreakable chain of evidence, locking every substituent into its correct position on the pyrazine ring.

Protocol: NMR Experiment Suite

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[15][16]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[9]

-

1D Spectra Acquisition:

-

¹H: Acquire a standard proton spectrum.[17] Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

-

¹³C: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans will be needed to observe all quaternary carbons.

-

-

2D Spectra Acquisition:

-

Acquire standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment to detect long-range couplings (typically around 8 Hz).

-

-

Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin).[9] Phase and baseline correct all spectra. Pick peaks and integrate the ¹H spectrum. Analyze the cross-peaks in the 2D spectra to build the connectivity map as described above.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18][19] By diffracting X-rays off a well-ordered crystal, one can determine the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred). This method resolves any potential ambiguity regarding isomerism and provides definitive stereochemical information if applicable.

Methodology & Outcome: The primary challenge is often growing a suitable single crystal. If successful, the analysis provides a wealth of data, including bond lengths, bond angles, and torsion angles, which can be compared to theoretical values. The output is a visual, 3D model of the molecule that serves as irrefutable evidence of its structure.

Protocol: X-ray Diffraction Analysis

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically using Mo Kα radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX).

-

Validation: The final refined structure is validated based on metrics like the R-factor, which indicates the agreement between the calculated and observed diffraction data.

Conclusion: A Self-Validating System

References

-

Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. (1966). The Journal of Physical Chemistry. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved January 19, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 19, 2026, from [Link]

-

1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. Retrieved January 19, 2026, from [Link]

-

Structures of previously reported chloropyrazine-2-carboxamide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved January 19, 2026, from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved January 19, 2026, from [Link]

-

Acquiring 1H and 13C Spectra. (2018). In NMR Guide. Retrieved January 19, 2026, from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. Retrieved January 19, 2026, from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved January 19, 2026, from [Link]

-

Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. emerypharma.com [emerypharma.com]

- 15. How To [chem.rochester.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. books.rsc.org [books.rsc.org]

- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 19. excillum.com [excillum.com]

An In-depth Technical Guide to 6-Chloro-3,5-dimethylpyrazine-2-carboxamide

This technical guide provides a comprehensive overview of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth information on its chemical identity, synthesis, physicochemical properties, and potential applications.

Chemical Identity and Nomenclature

This compound is a substituted pyrazine derivative. The pyrazine ring system is a core scaffold in numerous biologically active molecules. The presence of a chlorine atom, two methyl groups, and a carboxamide functional group on the pyrazine ring imparts specific chemical and physical properties that are of interest in the design of novel therapeutic agents.

IUPAC Name: 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide

Synonyms: At present, there are no widely recognized synonyms for this specific compound. It is typically referred to by its IUPAC name or CAS number.

CAS Number: 1166828-19-8[1][2]

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O | [1][2] |

| Molecular Weight | 185.61 g/mol | [1] |

| Canonical SMILES | CC1=NC(=C(N=C1C(=O)N)Cl)C | [1] |

| InChI Key | Not available | |

| Appearance | Likely a solid | Inferred from related compounds |

| Storage | Inert atmosphere, 2-8°C | [1] |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is not publicly available, a plausible and commonly employed synthetic route for this class of compounds can be extrapolated from the scientific literature on related pyrazine carboxamides. The general approach involves the amidation of a corresponding pyrazinecarboxylic acid chloride.

Proposed Synthetic Pathway

A likely synthetic pathway for this compound would start from a suitable pyrazine precursor, followed by chlorination, methylation, and subsequent conversion to the final carboxamide. A more direct and common laboratory-scale synthesis involves the condensation of a pre-formed acid chloride with ammonia.

General Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Exemplary)

The following is a generalized, exemplary protocol based on the synthesis of similar pyrazine carboxamides. This protocol should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride

-

To a solution of 6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases, indicating the completion of the reaction.

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

The crude 6-Chloro-3,5-dimethylpyrazine-2-carbonyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dioxane).

-

The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

The resulting mixture is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show signals corresponding to the two methyl groups and the two protons of the primary amide. The chemical shifts of the methyl protons would be influenced by their position on the pyrazine ring.

-

¹³C NMR: Will display signals for the seven carbon atoms in the molecule, including the two methyl carbons, the four pyrazine ring carbons, and the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single sharp peak under various conditions would indicate high purity.

Applications and Biological Significance

The pyrazine carboxamide scaffold is of significant interest in medicinal chemistry due to its presence in a number of clinically important drugs and biologically active compounds. Research on structurally similar substituted pyrazine carboxamides has revealed a range of promising biological activities.

-

Antimycobacterial and Antifungal Activity: Several studies have demonstrated that substituted pyrazine-2-carboxamides possess significant in vitro activity against various mycobacterial and fungal strains. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis. This suggests that this compound could be a valuable starting point for the development of new anti-infective agents.

-

Inhibitors of Photosynthetic Electron Transport (PET): Some substituted pyrazine carboxamides have been identified as potent inhibitors of photosynthetic electron transport in spinach chloroplasts.[3] This property makes them of interest in the field of agricultural science as potential herbicides.

-

Intermediates in Pharmaceutical Synthesis: Chloropyrazine derivatives are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The reactive chlorine atom allows for various substitution reactions, enabling the introduction of different functional groups to modulate the pharmacological properties of the target molecules.

-

Elicitors in Plant In Vitro Cultures: Synthetic pyrazine-2-carboxamide derivatives have been shown to act as elicitors, stimulating the production of valuable secondary metabolites in plant cell cultures.

The biological activity of this class of compounds is often influenced by the nature and position of the substituents on the pyrazine ring. The lipophilicity, electronic properties, and steric factors all play a role in their interaction with biological targets.

Safety and Handling

Specific safety and handling data for this compound are not extensively documented. However, based on the safety data sheets (SDS) of structurally related compounds, the following general precautions should be observed.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate extinguishing media for fires, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] As indicated by suppliers, storage under an inert atmosphere at 2-8°C is recommended.[1]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable heterocyclic compound with a range of potential applications, particularly in the fields of medicinal and agricultural chemistry. Its synthesis, while not detailed in the public literature, can be achieved through established chemical transformations common for this class of molecules. The biological activity of related pyrazine carboxamides suggests that this compound could serve as a promising scaffold for the development of novel therapeutic agents and other bioactive molecules. Further research into its specific biological properties and optimization of its synthesis is warranted.

References

-

Chemsigma. This compound [1166828-19-8]. [Link]

-

Advanced Biotech. Safety Data Sheet. [Link]

-

Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. [Link]

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]

-

The Good Scents Company. 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-3,5-dimethylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its chemical properties, synthesis, potential applications, and safety considerations, offering a foundational resource for its scientific exploration.

Section 1: Core Molecular Attributes

This compound is a substituted pyrazine derivative. The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in biologically active molecules. The specific substitutions on this core—a chlorine atom, two methyl groups, and a carboxamide group—confer distinct physicochemical properties that influence its molecular interactions and potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN₃O | [1] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| CAS Number | 1166828-19-8 | [1][2] |

| IUPAC Name | 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide | [2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 34 - 40 °C / 93.2 - 104 °F | [3] |

| Boiling Point | 154 °C / 309.2 °F | [3] |

| Flash Point | 52 °C / 125.6 °F | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Section 2: Synthesis and Chemical Reactivity

A plausible synthetic route could involve the amidation of a corresponding 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid or its activated derivative (e.g., an acyl chloride). The reactivity of the chloro-substituent on the pyrazine ring allows for further functionalization, making this compound a versatile intermediate for the synthesis of more complex molecules.

Diagram 1: Generalized Synthetic Workflow for Pyrazine Carboxamides

Sources

- 1. 1166828-19-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1166828-19-8 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2805940B1 - Pyrazine carboxamide compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide

This document provides a comprehensive technical overview of the safety considerations for 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS No. 1166828-19-8), a key building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer actionable insights and contextual understanding, ensuring both personal safety and experimental integrity.

Section 1: Compound Profile and Strategic Context

This compound is a substituted pyrazine derivative. The pyrazine ring is a common scaffold in medicinal chemistry, and this particular compound, with its chloro, dimethyl, and carboxamide functionalities, offers multiple reaction sites for the synthesis of more complex molecules. Its importance lies in its potential as a precursor or intermediate in the development of novel therapeutic agents.

However, its reactivity and structural alerts—specifically the chlorinated heterocyclic ring and amide group—necessitate a thorough understanding of its safety profile before any laboratory work is initiated. The causality behind stringent handling protocols is rooted in mitigating the risks associated with this class of compounds, which often includes dermal, ocular, and respiratory irritation, as well as potential acute toxicity.

Section 2: Hazard Identification and Proactive Risk Assessment

While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar pyrazine derivatives and general principles of chemical safety allow for a robust risk assessment. The primary hazards, as extrapolated from available data on similar compounds, are categorized under the Globally Harmonized System (GHS) as follows.[1]

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1] This classification is critical. Ingestion of even small quantities could lead to adverse health effects. This dictates a strict no-food-or-drink policy in the lab and careful handling to prevent cross-contamination.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] The chlorinated pyrazine structure suggests a potential for dermal irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1] This is a significant risk, as fine powders can easily become airborne and contact the eyes. Chemical splash goggles are mandatory.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1] Inhalation of the dust can irritate the respiratory tract.[1] All handling of the solid compound must be performed in a certified chemical fume hood.

These classifications form the basis of our entire safety workflow. Each hazard is directly linked to a specific control measure detailed in the following sections.

Section 3: Physicochemical Properties and Their Impact on Safe Handling

Understanding the physical properties of a compound is fundamental to designing safe and effective experiments. While exhaustive data for this specific molecule is limited, we can refer to supplier information and data for analogous compounds.

| Property | Value/Information | Implication for Handling & Safety |

| CAS Number | 1166828-19-8[2][3] | Ensures correct identification and retrieval of safety information. |

| Molecular Formula | C7H8ClN3O[2] | Provides basic chemical information. |

| Molecular Weight | 185.61 g/mol | Used for calculating molar equivalents in experimental protocols. |

| Physical State | Solid (likely a crystalline powder) | High potential for dust generation. Requires careful handling to minimize airborne particles. All weighing and transfers must be done in a fume hood or glove box. |

| Solubility | No data available | Solubility testing should be done on a small scale within a fume hood. The choice of solvent will impact exposure risk (e.g., volatile vs. non-volatile solvents). |

| Storage | Recommended: 2-8°C, sealed, away from moisture and direct sunlight.[1][4] | Improper storage can lead to degradation, potentially forming more hazardous byproducts. The "sealed" requirement prevents hydration and reaction with atmospheric moisture. |

The solid, powdered nature of this compound is a key safety consideration. Fine powders have a high surface-area-to-volume ratio, making them more easily dispersed in air and increasing the risk of inhalation and contamination of surfaces.

Section 4: The Researcher's Protocol for Safe Handling and Exposure Control

Adherence to a strict, self-validating protocol is non-negotiable. The following step-by-step workflow is designed to minimize exposure at every stage of handling.

4.1 Engineering Controls: The Primary Barrier

-

Fume Hood Verification: Before any work begins, verify that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation. The causality is simple: a certified and functioning fume hood is the most critical piece of equipment for preventing respiratory exposure to chemical dusts and vapors.[1][4]

-

Work Surface Preparation: Line the work area within the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a minor spill and provides a clear visual indication of any contamination.

4.2 Personal Protective Equipment (PPE): The Last Line of Defense

-

Eye Protection: Wear chemical splash goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5] Standard safety glasses are insufficient as they do not protect against airborne dust.

-

Hand Protection: Wear chemical-resistant nitrile gloves.[6] Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated chemical waste.

-

Body Protection: A full-sleeved, buttoned lab coat is mandatory. Impervious clothing should be used if there is a significant risk of splashes.[1][4]

4.3 Step-by-Step Handling Workflow

-

Pre-Weighing: Ensure all necessary equipment (spatulas, weigh boats, vials, solvents) are inside the fume hood before opening the primary container. This minimizes the time the container is open.

-

Weighing: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the required amount of solid to a weigh boat. Avoid any sudden movements that could create a dust cloud.

-

Dissolution: If preparing a solution, add the solvent to the solid in a flask or beaker slowly while still in the fume hood. Cap the container immediately after the transfer is complete.

-

Post-Handling: Tightly seal the primary container. Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol), and clean the work surface within the fume hood. Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in the designated solid chemical waste container.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Diagram: Safe Handling Workflow

Caption: A sequential workflow for the safe handling of powdered chemical reagents.

Section 5: Emergency Protocols: A First Responder's Decision Tree

In the event of an exposure or spill, a rapid and correct response is crucial.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Call a poison control center or seek immediate medical attention.[6][7]

-

Minor Spill (in fume hood): Absorb solutions with an inert material (e.g., diatomite, universal binders).[1] For solids, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. Decontaminate the area with alcohol or another suitable solvent.[1]

-

Major Spill: Evacuate the immediate area and alert others. Prevent entry. Wear a suitable respirator and full protective equipment before attempting cleanup.[1]

Diagram: Emergency Response Workflow

Caption: A decision tree for responding to exposure or spill incidents.

Section 6: Disposal Considerations

All waste generated from handling this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated disposables (gloves, weigh boats, bench paper) and excess solid reagent must be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions or solvent rinses should be collected in a labeled, sealed hazardous liquid waste container. Do not pour any amount down the drain.[1]

Disposal must be carried out in accordance with local, regional, and national regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

-

MSDS - Favipiravir Impurity 10. KM Pharma Solution Private Limited. [Link]

-

Safety Data Sheet - 2-Ethyl-3(5/6)-Dimethylpyrazine Natural. (2025, January 24). Advanced Biotech. [Link]

-

This compound. Chemsigma. [Link]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. 1166828-19-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. prod.adv-bio.com [prod.adv-bio.com]

A Technical Guide to the Organic Solvent Solubility of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide: Theoretical Prediction and Experimental Determination

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide (CAS: 1166828-19-8). While specific quantitative solubility data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required to generate reliable and reproducible solubility profiles. We delve into the structural analysis of the molecule, the application of predictive models such as Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for the gold-standard equilibrium shake-flask method. The guide emphasizes the causality behind experimental choices and discusses critical factors, such as solid-state polymorphism, that can significantly influence solubility measurements.

Physicochemical Profile and Structural Analysis

A foundational understanding of the molecular structure of this compound is essential for predicting its solubility behavior.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1166828-19-8 | [1] |

| Molecular Formula | C₇H₈ClN₃O | [2] |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 6-chloro-3,5-dimethyl-2-pyrazinecarboxamide | |

Structural Insights for Solubility Prediction: The molecule's structure presents a combination of polar and non-polar features, suggesting a nuanced solubility profile across different organic solvents.

-

Polar Moieties: The primary carboxamide group (-CONH₂) is a significant contributor to polarity, capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and amide nitrogen). The pyrazine ring contains two nitrogen atoms, which are hydrogen bond acceptors. These features suggest potential solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Non-Polar Moieties: The chlorinated pyrazine ring and the two methyl groups (-CH₃) contribute to the molecule's lipophilicity. These groups will favor interactions with non-polar or moderately polar solvents through dispersion forces.

The interplay between these groups dictates that solvents with a balanced profile of polarity, hydrogen bonding capability, and dispersion forces are likely to be effective.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework for solvent selection. HSP is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components[3]:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in a three-dimensional "Hansen space" (δD, δP, δH). A solute is predicted to be soluble in a solvent if the solvent's coordinates lie within a "solubility sphere" defined for that solute[4]. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.

Caption: Conceptual diagram of a Hansen Solubility Sphere.

Experimental Protocol: Equilibrium Shake-Flask Method

The saturation shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state[5][6].

Causality in Protocol Design

-

Use of Excess Solid: Adding an excess amount of the API ensures that a saturated solution is formed and that equilibrium is established between the solid and solution phases[7]. This is the defining principle of measuring thermodynamic solubility.

-

Equilibration Time (24-72 hours): Many pharmaceutical compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches true thermodynamic equilibrium. The time can be shortened by pre-heating or sonication, but verification of equilibrium is still required[7].

-

Precise Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 25 °C) is critical for reproducibility and generating meaningful, comparable data.

-

Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is crucial. This removes all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Filter selection is important to prevent the API from adsorbing onto the filter material, a potential source of error for poorly soluble compounds[5].

-

High-Performance Liquid Chromatography (HPLC) for Quantification: HPLC is the preferred analytical method because of its high specificity, sensitivity, and ability to separate the API from any potential impurities or degradants, ensuring accurate concentration measurement[5].

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The exact amount should be sufficient to visually confirm that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate the vials for at least 48 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Allow the vials to stand undisturbed in the incubator for 1-2 hours to permit sedimentation of the excess solid[5].

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Collection & Dilution: Carefully withdraw a known volume of the supernatant using a calibrated pipette. Immediately filter the aliquot through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean vial. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the API in the original saturated solution by applying the dilution factor.

-

Verification: To confirm equilibrium, the solid phase can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations or solvate formation during the experiment[8].

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

Systematic recording of solubility data is paramount for analysis and comparison. The following table provides a template for organizing experimental results.

Table 1: Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Hansen Parameters (δD, δP, δH) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

|---|---|---|---|---|---|

| Methanol | Polar Protic | (14.7, 12.3, 22.3) | Experimental Data | Calculated Data | e.g., Clear solution |

| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | Experimental Data | Calculated Data | |

| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | Experimental Data | Calculated Data | |

| Acetonitrile | Polar Aprotic | (15.3, 18.0, 6.1) | Experimental Data | Calculated Data | |

| Ethyl Acetate | Moderately Polar | (15.8, 5.3, 7.2) | Experimental Data | Calculated Data | |

| Dichloromethane | Non-Polar | (17.0, 7.3, 7.1) | Experimental Data | Calculated Data | |

| Toluene | Non-Polar | (18.0, 1.4, 2.0) | Experimental Data | Calculated Data | e.g., Low solubility |

| Heptane | Non-Polar | (15.3, 0.0, 0.0) | Experimental Data | Calculated Data | e.g., Insoluble |

| DMSO | Polar Aprotic | (18.4, 16.4, 10.2) | Experimental Data | Calculated Data | e.g., High solubility |

Hansen Parameter values are illustrative and sourced from common databases.

Interpretation: By correlating the quantitative solubility values with the solvent properties, a clear structure-solubility relationship can be established. For instance, high solubility in methanol and ethanol would confirm the importance of hydrogen bonding interactions. High solubility in DMSO would point to the significance of strong polar interactions. Conversely, low solubility in heptane would highlight the molecule's overall polar character.

The Critical Influence of the Solid State

It is imperative for researchers to recognize that solubility is a property of the entire system, not just the molecule itself. The solid-state form of the API has a profound impact on the measured solubility[].

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit dramatically different solubilities[8]. A metastable polymorph will always be more soluble than the most stable form. Therefore, characterizing the crystal form of the starting material and the solid remaining after the experiment is a self-validating step to ensure the data is reliable.

-

Solvates and Hydrates: If the API crystallizes with solvent molecules incorporated into its lattice, it forms a solvate (or a hydrate with water)[8]. The formation of a solvate during the solubility experiment can alter the equilibrium and lead to results that are not representative of the unsolvated form.

-

Crystal Habit: While not affecting thermodynamic solubility, the crystal shape and size (habit) can influence the rate of dissolution, which may affect how quickly equilibrium is reached.

Controlling the crystallization process to produce a consistent and stable polymorphic form is crucial for obtaining reproducible solubility data and ensuring consistent product performance in downstream applications[10][11].

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Center for Biotechnology Information. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Royal Society of Chemistry. (2025, May 29). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. [Link]

-

VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

-

Hansen Solubility Parameters. HSP for Beginners. [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

-

Royal Society of Chemistry. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

-

Hansen Solubility Parameters. Designer Solvent Blends. [Link]

-

Wikipedia. Hansen solubility parameter. [Link]

-

Chemsigma. This compound [1166828-19-8]. [Link]

-

PubChem. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. [Link]

Sources

- 1. 1166828-19-8|this compound|BLD Pharm [bldpharm.com]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 11. syrris.com [syrris.com]

physical and chemical characteristics of 6-Chloro-3,5-dimethylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3,5-dimethylpyrazine-2-carboxamide is a substituted pyrazine derivative that has garnered attention within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a chlorinated pyrazine ring with methyl and carboxamide functional groups, makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The pyrazine core is a key component in numerous clinically significant drugs, highlighting the importance of understanding the physicochemical properties of its derivatives for the rational design of new chemical entities. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Identity and Physical Properties

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 1166828-19-8 | [1][2] |

| Molecular Formula | C₇H₈ClN₃O | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [3] |

| Storage | 2-8°C, Inert gas storage | [2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of the corresponding ethyl ester. This method provides a straightforward and efficient route to the desired carboxamide.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate.

Materials:

-

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate

-

Ammonia (7 N in Methanol)

-

Diethyl ether

Procedure:

-

Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate (1 equivalent) is stirred in a 7 N solution of ammonia in methanol.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure (evaporated to dryness).

-

The resulting residue is triturated with diethyl ether.

-

The solid product is collected by filtration.[1]

Causality Behind Experimental Choices:

-

The use of a methanolic ammonia solution provides a high concentration of the nucleophilic ammonia in a solvent that is compatible with the starting ester.

-

Stirring the reaction overnight at room temperature allows for the completion of the amidation reaction without the need for heating, which could potentially lead to side reactions.

-